N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:
- A 2-fluorophenyl substituent at the N1 position.
- A 4-hydroxy-3-methoxyphenyl group at the C4 position.
- A methyl group at C4.
- A thione (sulfanylidene) group at C2.
- A carboxamide moiety at C3.
The compound’s synthesis likely involves acid-catalyzed cyclocondensation, analogous to methods described for related pyrimidines .
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-10-16(18(25)22-13-6-4-3-5-12(13)20)17(23-19(27)21-10)11-7-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLPXKIYXYLLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Biginelli-Type Reaction Using β-Keto Amide
The one-pot method leverages a modified Biginelli reaction to directly incorporate the carboxamide functionality. This approach utilizes N-(2-fluorophenyl)-3-oxobutanamide as the β-keto amide precursor, which reacts with 4-hydroxy-3-methoxybenzaldehyde and thiourea in ethanol under acidic catalysis. The general procedure involves refluxing a mixture of these components (molar ratio 1:1:1.5) with concentrated hydrochloric acid (HCl) for 8–10 hours, followed by recrystallization from ethanol to yield the target compound.
Key reaction parameters :
- Catalyst : HCl (5–10 mol%)
- Solvent : Ethanol (30 mL per 0.01 mol substrate)
- Temperature : Reflux (~78°C)
- Reaction Time : 8–10 hours
The β-keto amide precursor is synthesized separately via acylation of 2-fluoroaniline with 3-oxobutanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This step achieves yields of 70–75%, with purity confirmed by thin-layer chromatography (TLC).
Two-Step Synthesis via Biginelli Reaction Followed by Aminolysis
The two-step method first synthesizes the tetrahydropyrimidine ester intermediate, which undergoes aminolysis with 2-fluoroaniline to introduce the carboxamide group.
Step 1: Biginelli Reaction for Ester Intermediate
Ethyl acetoacetate (0.01 mol), 4-hydroxy-3-methoxybenzaldehyde (0.01 mol), and thiourea (0.015 mol) are refluxed in ethanol with HCl for 6–8 hours. The intermediate, ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate , is isolated in 65–72% yield after recrystallization.
Step 2: Aminolysis with 2-Fluoroaniline
The ester intermediate (0.005 mol) is heated with excess 2-fluoroaniline (0.015 mol) in toluene at 110°C for 12 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 58–63% of the final carboxamide.
Optimization of Reaction Conditions
Catalyst and Solvent Effects
Hydrochloric acid is the preferred catalyst for both methods, providing optimal protonation of the aldehyde carbonyl and facilitating cyclocondensation. Ethanol serves as a green solvent, balancing reactivity and environmental considerations. Substituting ethanol with methanol reduces yields by 15–20%, likely due to poorer solubility of intermediates.
Temperature and Time Dependence
Prolonged reflux (8–10 hours) in the one-pot method ensures complete ring formation, while shorter durations (6 hours) suffice for the ester intermediate in the two-step approach. Excessive heating (>12 hours) promotes decomposition, lowering yields by 10–12%.
Analytical Characterization
The target compound is characterized by:
- Melting Point : 202–204°C
- Molecular Formula : C₁₉H₁₈FN₃O₃S (MW: 387.43 g/mol)
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.45 (s, 1H, NH), 7.25–6.75 (m, 6H, aromatic), 5.32 (s, 1H, CH), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)
- IR (KBr) : 3340 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
Comparative Analysis of Preparation Methods
| Parameter | One-Pot Method | Two-Step Method |
|---|---|---|
| Overall Yield | 57–63% | 58–63% |
| Reaction Time | 8–10 hours | 18–20 hours |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The one-pot method offers efficiency but requires pre-synthesis of the β-keto amide. The two-step approach uses commercially available β-keto esters but involves additional purification steps.
Chemical Reactions Analysis
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives with modified functional groups.
Scientific Research Applications
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Aromatic Rings
Key Observations :
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding interactions compared to chlorine due to fluorine’s smaller size and higher electronegativity .
- Hydroxy/Methoxy vs.
- Carboxamide vs. Ester : The carboxamide moiety in the target compound is less prone to hydrolysis than esters, suggesting enhanced stability in biological systems .
Functional Group Modifications and Bioactivity
Thione (Sulfanylidene) Group
The 2-sulfanylidene group is conserved across all analogs (e.g., ), contributing to:
- Conformational rigidity via intramolecular hydrogen bonding.
- Antioxidant activity, as seen in Biginelli-type pyrimidines .
Carboxamide vs. Carboxylate Esters
- Carboxamide (target compound): Enhances stability and resistance to enzymatic degradation compared to carboxylate esters (e.g., ).
- Antioxidant Activity : Esters in showed moderate radical scavenging (IC50 = 0.6 mg/mL for compound 3c), but the target’s hydroxy/methoxy groups may improve this activity .
Structural and Crystallographic Insights
- Intramolecular Hydrogen Bonding : The target compound’s 4-hydroxy group may form hydrogen bonds with the thione group, similar to interactions observed in ’s pyrimidine derivatives .
- Crystal Packing: Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, as reported for analogs like 1-[4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone .
Biological Activity
N-(2-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydropyrimidine core and subsequent modifications to introduce various functional groups. The compound's structure is characterized by the presence of a tetrahydropyrimidine ring substituted with a fluorophenyl group and a hydroxy-methoxyphenyl moiety, which are known to influence its biological activity.
Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiviral properties. For instance, one study focused on similar compounds demonstrated inhibition of HIV-1 integrase activity with an IC50 value as low as 0.65 µM for certain derivatives . However, it was noted that the specific compound did not show effective inhibition against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays .
Antidiabetic Activity
Another area of interest is the compound's potential as a DPP-IV inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion. A study synthesized various derivatives based on the tetrahydropyrimidine scaffold and evaluated their DPP-IV inhibitory activity through in vitro enzymatic tests. The results suggested promising antidiabetic effects, warranting further investigation into this compound's efficacy .
Antimicrobial Activity
The antimicrobial properties of similar tetrahydropyrimidine derivatives have been explored extensively. Compounds with structural similarities have shown activity against a range of bacteria and fungi. For example, studies have reported that certain derivatives possess significant antibacterial effects, making them candidates for further development as antimicrobial agents .
Case Studies
Case Study 1: HIV Integrase Inhibition
A derivative structurally related to this compound was tested for its ability to inhibit HIV integrase. The study utilized both in vitro assays and molecular docking studies to validate the interaction between the compound and the integrase enzyme. Results indicated a strong binding affinity, suggesting potential as an antiviral agent .
Case Study 2: DPP-IV Inhibition
In another study focusing on DPP-IV inhibitors derived from tetrahydropyrimidines, several compounds were synthesized and tested for their ability to lower blood glucose levels in diabetic models. The results showed that specific substitutions on the pyrimidine ring significantly enhanced their inhibitory activity against DPP-IV .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN3O3S |
| Molecular Weight | 373.42 g/mol |
| IC50 (HIV Integrase) | 0.65 µM |
| DPP-IV Inhibition | Active (specific values TBD) |
| Antimicrobial Activity | Positive (specific pathogens TBD) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
